molecular formula C17H36ClNO B14575912 6-(4-Hexylpiperidin-1-yl)hexan-1-ol;hydrochloride CAS No. 61515-76-2

6-(4-Hexylpiperidin-1-yl)hexan-1-ol;hydrochloride

Cat. No.: B14575912
CAS No.: 61515-76-2
M. Wt: 305.9 g/mol
InChI Key: CKPXBJLNXMVNMO-UHFFFAOYSA-N
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Description

6-(4-Hexylpiperidin-1-yl)hexan-1-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is known for its unique structure, which includes a piperidine ring substituted with a hexyl group and a hexanol chain, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Hexylpiperidin-1-yl)hexan-1-ol;hydrochloride typically involves the following steps:

    Formation of Piperidine Derivative: The initial step involves the preparation of a piperidine derivative by reacting piperidine with a suitable alkylating agent, such as hexyl bromide, under basic conditions.

    Introduction of Hexanol Chain: The next step involves the introduction of the hexanol chain through a nucleophilic substitution reaction. This can be achieved by reacting the piperidine derivative with 6-bromohexanol in the presence of a base like sodium hydride.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Hexylpiperidin-1-yl)hexan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

6-(4-Hexylpiperidin-1-yl)hexan-1-ol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-Hexylpiperidin-1-yl)hexan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and hexanol chain allow the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-(Piperidin-1-yl)hexan-1-ol: A similar compound without the hexyl substitution on the piperidine ring.

    6-(Piperidin-1-yl)hexan-1-amine: A related compound with an amine group instead of a hydroxyl group.

Uniqueness

6-(4-Hexylpiperidin-1-yl)hexan-1-ol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61515-76-2

Molecular Formula

C17H36ClNO

Molecular Weight

305.9 g/mol

IUPAC Name

6-(4-hexylpiperidin-1-yl)hexan-1-ol;hydrochloride

InChI

InChI=1S/C17H35NO.ClH/c1-2-3-4-7-10-17-11-14-18(15-12-17)13-8-5-6-9-16-19;/h17,19H,2-16H2,1H3;1H

InChI Key

CKPXBJLNXMVNMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCN(CC1)CCCCCCO.Cl

Origin of Product

United States

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